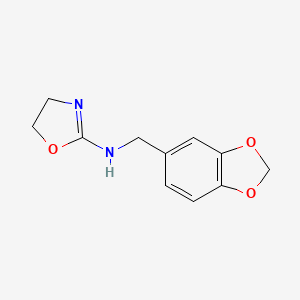
Piperonylamine, N-(2-oxazolin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperonylamine, N-(2-oxazolin-2-yl)- is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of piperonylamine and oxazoline, featuring a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperonylamine, N-(2-oxazolin-2-yl)- typically involves the reaction of piperonylamine with oxazoline derivatives. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This reaction is carried out at room temperature and results in the formation of oxazoline rings with high stereospecificity .
Industrial Production Methods
Industrial production methods for Piperonylamine, N-(2-oxazolin-2-yl)- often involve continuous flow processes. These methods utilize packed reactors containing commercial manganese dioxide to facilitate the oxidative aromatization of oxazolines to oxazoles. This approach improves the safety profile of the reaction and provides pure products without the need for additional purification .
Chemical Reactions Analysis
Types of Reactions
Piperonylamine, N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazoles are the major products formed from the oxidation of Piperonylamine, N-(2-oxazolin-2-yl)-.
Reduction: Reduced derivatives of the oxazoline ring.
Substitution: Substituted oxazoline derivatives.
Scientific Research Applications
Piperonylamine, N-(2-oxazolin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and chiral ligands.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperonylamine, N-(2-oxazolin-2-yl)- involves its interaction with specific molecular targets and pathways. The oxazoline ring can coordinate with metal ions, forming complexes that exhibit unique reactivity and biological activities. These complexes can inhibit enzymes or disrupt microbial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Oxazolines: Compounds with similar oxazoline rings, such as 2-oxazoline and 4,5-dihydro-1,3-oxazole.
Piperonylamine Derivatives: Other derivatives of piperonylamine, including piperonyl alcohol and piperonyl chloride.
Uniqueness
Piperonylamine, N-(2-oxazolin-2-yl)- is unique due to its combination of the piperonylamine and oxazoline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and form complexes with diverse biological activities .
Properties
CAS No. |
102259-61-0 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H12N2O3/c1-2-9-10(16-7-15-9)5-8(1)6-13-11-12-3-4-14-11/h1-2,5H,3-4,6-7H2,(H,12,13) |
InChI Key |
NBWNWJCBQUUGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)

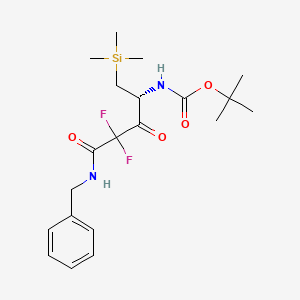

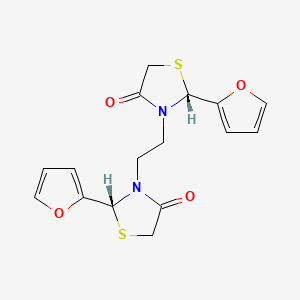
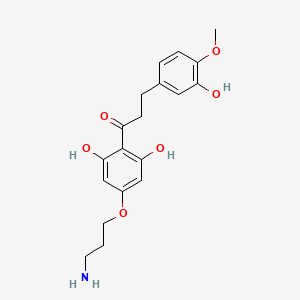
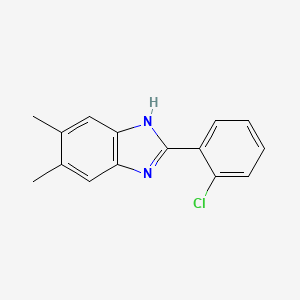
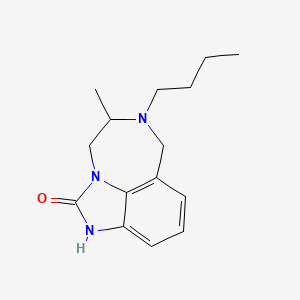

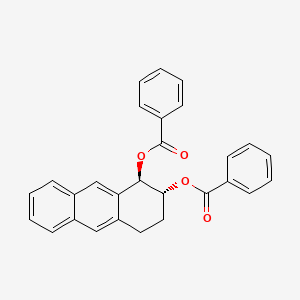
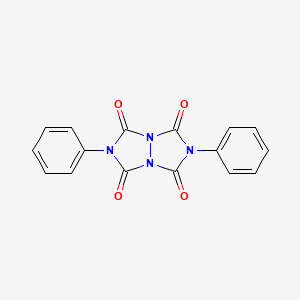

![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
